

Spectral Data Analysis of (2-Imidazol-1-yl-phenyl)methanol: A Technical Guide

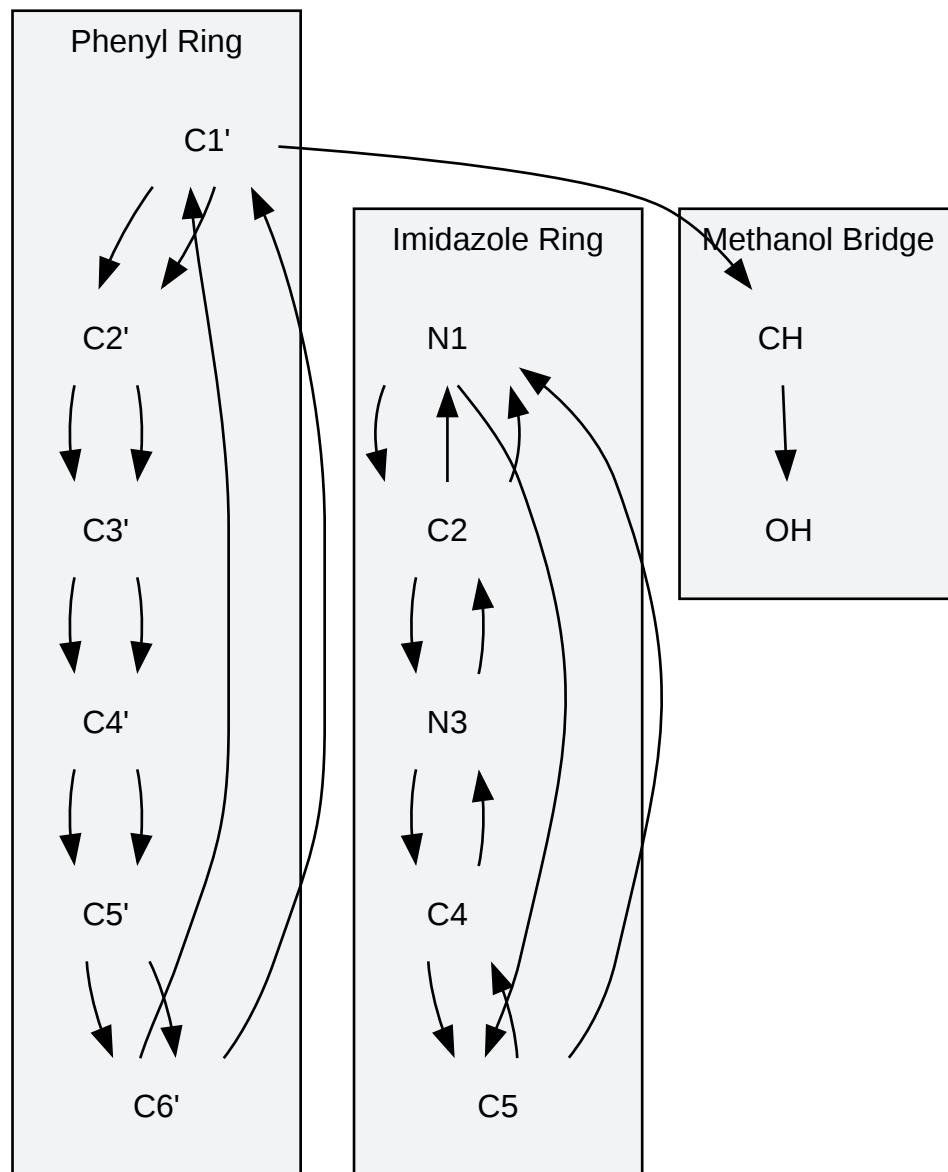
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Imidazol-1-yl-phenyl)methanol

Cat. No.: B151180

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis of **(2-Imidazol-1-yl-phenyl)methanol**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. It also outlines the standard experimental protocols for acquiring this data, serving as a valuable resource for researchers in the field.

Chemical Structure

(2-Imidazol-1-yl-phenyl)methanol is a molecule containing a phenyl ring and an imidazole ring linked by a methanol bridge. The unique arrangement of these functional groups gives rise to a distinct spectral signature.

Chemical Structure of (2-Imidazol-1-yl-phenyl)methanol

[Click to download full resolution via product page](#)

Caption: Molecular structure of **(2-Imidazol-1-yl-phenyl)methanol**.

Spectral Data Summary

The following tables summarize the expected quantitative data from the spectral analysis of **(2-Imidazol-1-yl-phenyl)methanol**. This data is compiled based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-7.2	m	4H	Aromatic protons (Phenyl ring)
~7.1	s	1H	Imidazole C2-H
~7.0	s	1H	Imidazole C5-H
~6.9	s	1H	Imidazole C4-H
~5.5	s	1H	Methanol CH
~4.8	br s	1H	Methanol OH

Table 2: ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~145	Imidazole C2
~140	Phenyl C1' (ipso)
~137	Phenyl C2' (ipso)
~129	Phenyl C-H
~128	Phenyl C-H
~127	Phenyl C-H
~126	Phenyl C-H
~125	Imidazole C5
~120	Imidazole C4
~70	Methanol CH

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
~3400-3200	Broad	O-H stretch (alcohol)
~3100-3000	Medium	Aromatic C-H stretch
~1610, 1490, 1450	Medium-Strong	Aromatic C=C stretch
~1250	Strong	C-O stretch (alcohol)
~1100	Medium	Imidazole ring vibrations
~750	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
188	100	[M] ⁺ (Molecular Ion)
170	40	[M - H ₂ O] ⁺
107	60	[C ₇ H ₇ O] ⁺
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

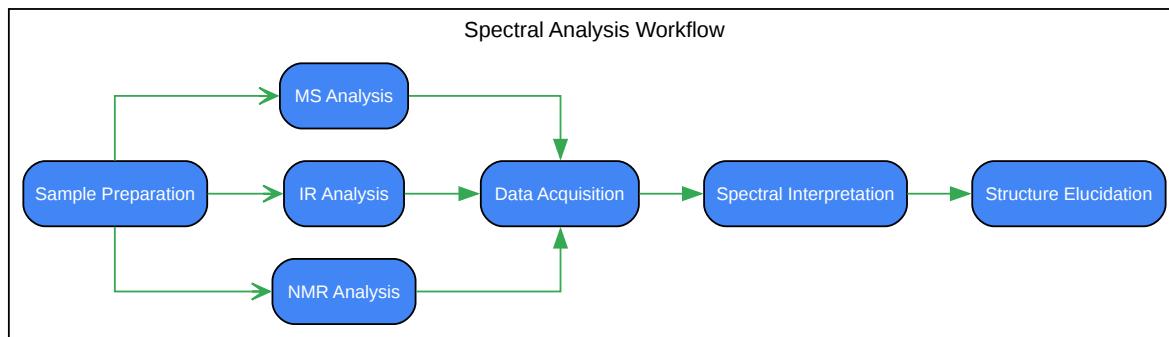
The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

High-purity **(2-Imidazol-1-yl-phenyl)methanol** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), at a concentration of approximately 10-20 mg/mL.[\[1\]](#) Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing. The sample is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[\[2\]](#)[\[3\]](#) For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum.[\[1\]](#)

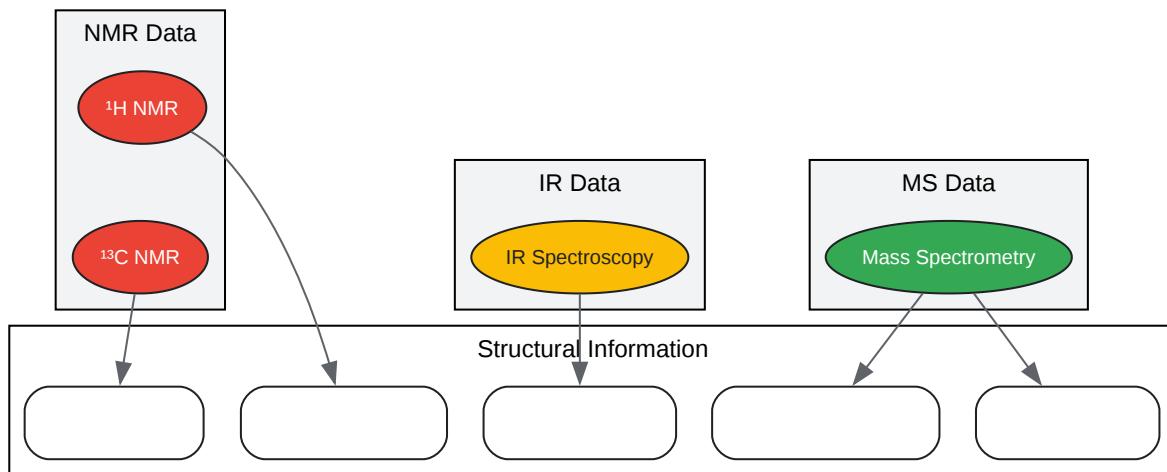
Infrared (IR) Spectroscopy

The IR spectrum is commonly obtained using the KBr pellet method. A small amount of the solid sample is ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent like chloroform.


Mass Spectrometry

Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source,

where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).


Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectral data analysis and the logical relationships in interpreting the data.

[Click to download full resolution via product page](#)

Caption: General workflow for spectral data analysis.

[Click to download full resolution via product page](#)

Caption: Logical relationships in spectral data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, $\alpha 1\beta 2\gamma 2$ GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectral Data Analysis of (2-Imidazol-1-yl-phenyl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151180#spectral-data-analysis-of-2-imidazol-1-yl-phenyl-methanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com